N-BOC-L-HOMOSERINE METHYL ESTER

Catalog No.
S761513
CAS No.
120042-11-7
M.F
C10H19NO5
M. Wt
233.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-BOC-L-HOMOSERINE METHYL ESTER

CAS Number

120042-11-7

Product Name

N-BOC-L-HOMOSERINE METHYL ESTER

IUPAC Name

methyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

Molecular Formula

C10H19NO5

Molecular Weight

233.26 g/mol

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m0/s1

InChI Key

IWNVPOPPBRMFNG-ZETCQYMHSA-N

SMILES

CC(C)(C)OC(=O)NC(CCO)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C(=O)OC

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)OC

Here are some potential applications of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate in scientific research:

  • Synthesis of Peptides and Proteins

    This molecule contains a protected amino acid group, which can be used to create chains of amino acids (peptides) or even complex proteins. The tert-butoxycarbonyl (Boc) group is a protecting group that can be removed under specific conditions, allowing the amino acid to participate in peptide bond formation [].

  • Synthesis of Analogs of Natural Products

    Researchers can use this molecule as a starting material to create modified versions of naturally occurring molecules. These modified molecules, called analogs, can be useful for studying the biological function of the natural product or for developing new drugs with improved properties [].

  • Chemical Biology Research

    This molecule may be useful in studies related to chemical biology, a field that combines chemistry and biology to investigate biological processes at the molecular level [].

N-BOC-L-HOMOSERINE METHYL ESTER is a derivative of homoserine, an amino acid that plays a crucial role in various biochemical processes. The compound features a tert-butyloxycarbonyl (N-BOC) protective group, which enhances its stability and reactivity in synthetic applications. This protective group allows for selective reactions, making it valuable in the synthesis of various bioactive compounds and pharmaceutical intermediates . N-BOC-L-homoserine methyl ester is particularly useful as a precursor for non-canonical amino acids, such as azidohomoalanine, which are important in peptide synthesis and drug development .

Due to its functional groups. Key reactions include:

  • Deprotection Reactions: The N-BOC group can be removed under acidic conditions, allowing for further functionalization of the amino acid.
  • Esterification: The methyl ester can undergo hydrolysis to yield free homoserine, which can then participate in peptide bond formation.
  • Substitution Reactions: The compound can react with various electrophiles to introduce new functional groups, expanding its utility in synthetic chemistry .

The synthesis of N-BOC-L-homoserine methyl ester typically involves the following steps:

  • Protection of Homoserine: L-homoserine is reacted with tert-butyloxycarbonyl anhydride to introduce the N-BOC group.
  • Esterification: The protected homoserine undergoes esterification with methanol or methyl iodide to form the methyl ester.
  • Purification: The product is purified using standard techniques such as column chromatography or recrystallization .

Alternative methods may include modifications using different protective groups or solvents to optimize yield and purity.

N-BOC-L-homoserine methyl ester is primarily used in:

  • Peptide Synthesis: As a building block for synthesizing peptides and proteins with modified functionalities.
  • Drug Development: As a precursor for bioactive compounds that can be utilized in pharmaceuticals.
  • Bioconjugation: In the preparation of compounds with bioorthogonal handles for targeted drug delivery systems .

Studies involving N-BOC-L-homoserine methyl ester often focus on its derivatives rather than the compound itself. For example, research has demonstrated that derivatives like azidohomoalanine can be incorporated into proteins to study protein interactions and functions through bioconjugation techniques. These studies help elucidate the roles of specific amino acids in protein structure and function .

Several compounds share structural similarities with N-BOC-L-homoserine methyl ester. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
L-HomoserineNo protective groupNaturally occurring amino acid
AzidohomoalanineContains an azide functional groupUsed as a methionine surrogate in protein synthesis
N-Boc-L-serineSimilar protective groupDifferent side chain leading to varied reactivity
N-Boc-L-threonineSimilar protective groupContains an additional hydroxyl group on the side chain

N-BOC-L-homoserine methyl ester stands out due to its specific protective group and its role as a precursor for non-canonical amino acids, which are not readily available from natural sources. This uniqueness facilitates novel approaches in peptide synthesis and drug design .

XLogP3

0.6

Wikipedia

Methyl N-(tert-butoxycarbonyl)-L-homoserinate

Dates

Modify: 2023-08-15

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